molecular formula C9H5ClN4O4 B6615699 3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 1469153-87-4

3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No.: B6615699
CAS No.: 1469153-87-4
M. Wt: 268.61 g/mol
InChI Key: MSBLGROVUMBYBM-UHFFFAOYSA-N
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Description

3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a nitro-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid typically involves multi-step reactions. One common method includes the reaction of 3-nitro-1H-1,2,4-triazole with 3-chloro-4-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Reduction: Formation of 3-chloro-4-(3-amino-1H-1,2,4-triazol-1-yl)benzoic acid.

    Oxidation: Formation of carboxylate derivatives.

Scientific Research Applications

3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The nitro-triazole moiety can interact with biological receptors through hydrogen bonding and dipole interactions. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)benzoic acid is unique due to its combined structural features of a chloro-substituted benzoic acid and a nitro-triazole moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-chloro-4-(3-nitro-1,2,4-triazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4O4/c10-6-3-5(8(15)16)1-2-7(6)13-4-11-9(12-13)14(17)18/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBLGROVUMBYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)N2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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